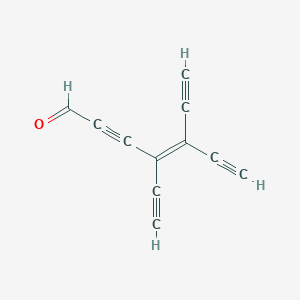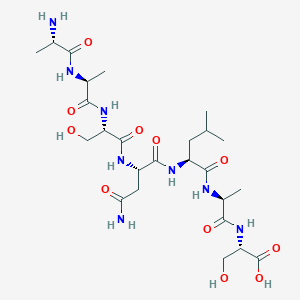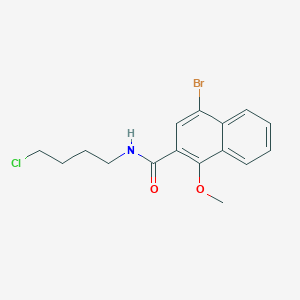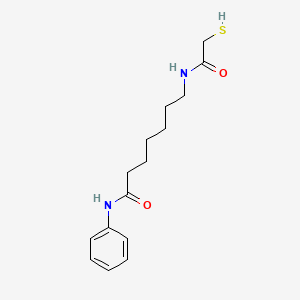
Pyridine, 2-azido-6-chloro-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-azido-6-chloro-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the ring is oxidized to form an N-oxide, and the 2- and 6-positions are substituted with an azido group and a chlorine atom, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-azido-6-chloro-, 1-oxide typically involves the chlorination of pyridine N-oxide followed by azidation. One common method is the reaction of pyridine N-oxide with chlorine gas to introduce the chlorine atom at the 6-position. This is followed by the reaction with sodium azide to introduce the azido group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like chlorine gas and sodium azide, and optimizing reaction conditions for higher yields and purity.
化学反応の分析
Types of Reactions
Pyridine, 2-azido-6-chloro-, 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or hydrazine can be used.
Cycloaddition Reactions: These reactions typically require a dipolarophile like an alkyne or alkene and can be catalyzed by copper(I) salts.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: The major product is 2-amino-6-chloropyridine N-oxide.
Cycloaddition Reactions: The major products are triazole derivatives.
科学的研究の応用
Pyridine, 2-azido-6-chloro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridine, 2-azido-6-chloro-, 1-oxide involves its reactivity due to the presence of the azido group and the N-oxide functionality. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
2-Chloropyridine N-oxide: Similar structure but lacks the azido group.
2-Azidopyridine N-oxide: Similar structure but lacks the chlorine atom.
6-Chloropyridine N-oxide: Similar structure but lacks the azido group.
Uniqueness
Pyridine, 2-azido-6-chloro-, 1-oxide is unique due to the presence of both the azido and chlorine substituents on the pyridine ring, along with the N-oxide functionality. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
特性
CAS番号 |
827342-88-1 |
|---|---|
分子式 |
C5H3ClN4O |
分子量 |
170.56 g/mol |
IUPAC名 |
2-azido-6-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN4O/c6-4-2-1-3-5(8-9-7)10(4)11/h1-3H |
InChIキー |
ATLKDFBXGKXRLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)




![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)

![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)

![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)



